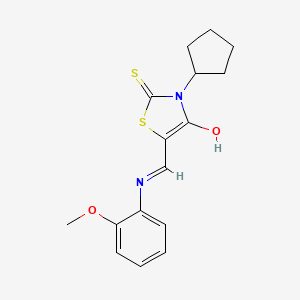

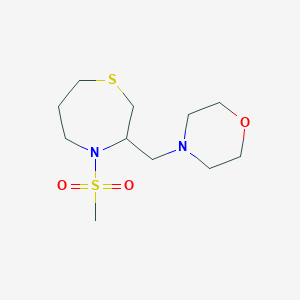

(Z)-3-cyclopentyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Supramolecular Structures and Synthesis Analysis

The research on supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones has revealed significant insights into the molecular arrangements and interactions of these compounds. In the study of four related compounds, including (Z)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one, researchers observed a notably wide C-C-C angle at the methine carbon atom, which is crucial for the linkage between the two rings in the structure . This structural feature facilitates the formation of hydrogen-bonded dimers, chains, and complex sheets through various hydrogen bonds, such as N-H...O, N-H...S, and C-H...O, depending on the specific substituents present on the aryl ring .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thioxothiazolidin-4-one core, which is modified by different aryl substituents. The wide C-C-C angle mentioned earlier is a defining characteristic that influences the overall geometry and potential for intermolecular interactions. The presence of hydrogen bonding capabilities, as evidenced by the formation of dimers and chains, is indicative of the potential for these molecules to engage in solid-state supramolecular assembly .

Chemical Reactions Analysis

The chemical reactivity of these compounds is not directly discussed in the provided papers. However, the presence of reactive functional groups such as the thioxothiazolidin-4-one core and various substituents like the methoxy group suggests that these compounds could participate in a range of chemical reactions. The hydrogen bonding capabilities also imply that these molecules could be reactive towards nucleophiles or electrophiles, depending on the context of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones are influenced by their molecular structure. The supramolecular arrangements, such as dimers and chains, could affect the melting points, solubility, and crystal packing of these compounds. The specific substituents on the aryl ring can also impact the electronic properties, such as the electron-donating effects of a methoxy group, which could influence the overall reactivity and stability of the molecules .

Practical Preparation and Case Studies

The practical preparation of related compounds, such as the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, demonstrates the versatility of the thiazolidin-4-one scaffold in medicinal chemistry. This particular compound is a side-chain of the fourth generation of cephem antibiotics, showcasing the relevance of such structures in drug development . The synthesis involves skeletal rearrangement and selective O-methylation, highlighting the synthetic accessibility of these compounds .

Scientific Research Applications

Chemical Reactions and Synthesis

Studies have focused on the reactions and synthetic applications of thiazolidinone derivatives. For instance, the reaction of 5-substituted-2-thioxo-4-oxo-1,3-thiazolidines with 4-methoxyphenylazide demonstrates the compound's reactivity and potential in creating a variety of products through non-site selective reactions (Omar, Youssef, & Kandeel, 2000). This versatility highlights its utility in organic synthesis, allowing for the exploration of new chemical entities.

Crystal Structure and Computational Studies

The crystal structure and computational studies of thiazolidin-4-one derivatives reveal detailed insights into their molecular geometry and interactions. For example, the structural analysis of (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one through X-ray diffraction and theoretical calculations provides a comprehensive understanding of its non-planar structure and intra- and intermolecular contacts, which are crucial for its reactivity and potential applications in material science and molecular engineering (Khelloul et al., 2016).

Supramolecular Structures

The study of supramolecular structures of thiazolidin-4-ones, such as hydrogen-bonded dimers, chains of rings, and sheets, provides valuable insights into their potential applications in the development of novel materials with specific properties. These structures are essential for understanding the compound's capabilities in forming complex molecular assemblies, which can be exploited in nanotechnology, catalysis, and material science (Delgado et al., 2005).

Multicomponent Reactions

The use of thiazolidin-4-one in multicomponent reactions (MCRs) for the synthesis of biologically active molecules showcases its importance in medicinal chemistry. Such studies describe convenient and efficient methodologies for generating compounds with potential biological activities, highlighting the thiazolidin-4-one core's significance in drug discovery and development (Sydorenko et al., 2022).

properties

IUPAC Name |

3-cyclopentyl-4-hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S2/c1-20-13-9-5-4-8-12(13)17-10-14-15(19)18(16(21)22-14)11-6-2-3-7-11/h4-5,8-11,19H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKCJFHTVBCWBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=CC2=C(N(C(=S)S2)C3CCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11bS)-N-(2-Benzoylphenyl)-3,5-dihydro-4H-Dinaphth[2,1-c:1',2'-e]azepine-4-acetamide](/img/structure/B2556126.png)

![4-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2556130.png)

![1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride](/img/structure/B2556132.png)

![N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2556139.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2556140.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2556141.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2556142.png)

![N-[3-(Dimethylamino)-3-oxo-2-phenylpropyl]but-2-ynamide](/img/structure/B2556144.png)